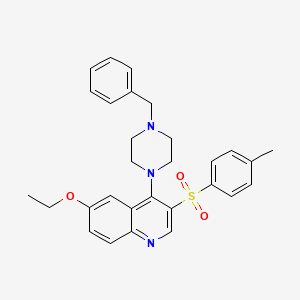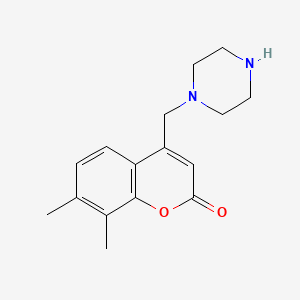![molecular formula C23H19FN4O3 B2841734 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 921871-03-6](/img/structure/B2841734.png)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved from a one-pot three-component reaction of aldehydes, barbituric acid, and ammonium acetate/urea . This method provides a wide scope and quick access to these derivatives in good to excellent isolated yields .Molecular Structure Analysis
Pyridopyrimidines are ortho-fused bicyclic heterocyclic structures formed by the fusion of a pyridine and a pyrimidine ring . There are four possible isomeric pyridopyrimidines, and one of them is pyrido[2,3-d]pyrimidines .Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
One application is in the field of positron emission tomography (PET) imaging, where derivatives of this compound have been synthesized for imaging the translocator protein (18 kDa) (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. Radiolabeled compounds, such as [18F]DPA-714, a close derivative, have been synthesized and evaluated for their potential as in vivo PET radiotracers to study neuroinflammation and neurodegenerative disorders (Dollé et al., 2008; Damont et al., 2015).
Antitumor Activities
Research into derivatives of this compound has also shown promising antitumor activities. For instance, certain enantiomers have demonstrated selective anti-tumor activities in in vitro tests, suggesting a potential role in cancer treatment (Xiong Jing, 2011).
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. Some synthesized derivatives have been investigated for their antimicrobial activity against selected bacterial and fungal strains, showing potential as novel antimicrobial compounds (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Design
This compound and its derivatives have been used in molecular docking studies to explore potential interactions with various proteins and enzymes, aiding in the design of drugs with specific biological targets. Such studies are crucial for understanding the molecular basis of the compound's activity and optimizing its therapeutic potential (Mary et al., 2020).
Crystal Structure Analysis
Research has also focused on determining the crystal structures of related compounds to provide insights into their chemical behavior and interactions at the molecular level. Understanding these structures aids in the rational design of related compounds with improved efficacy and specificity (Subasri et al., 2017).
Propiedades
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-17-9-4-5-10-18(17)26-20(29)15-28-19-11-6-13-25-21(19)22(30)27(23(28)31)14-12-16-7-2-1-3-8-16/h1-11,13H,12,14-15H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMCAXKPTMACRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

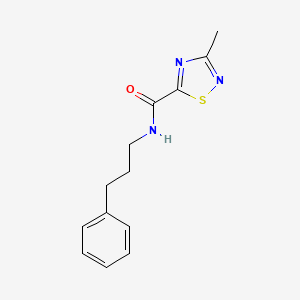
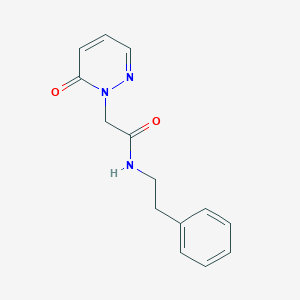
![Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2841656.png)
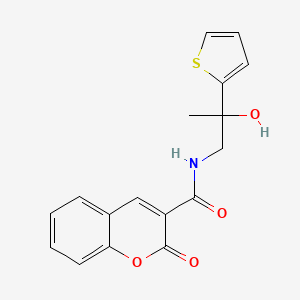
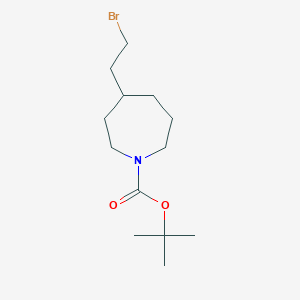
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2841659.png)
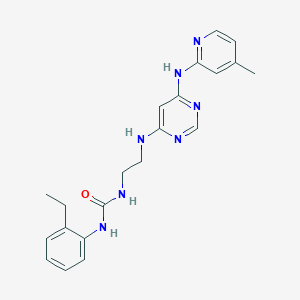


![(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2841664.png)
